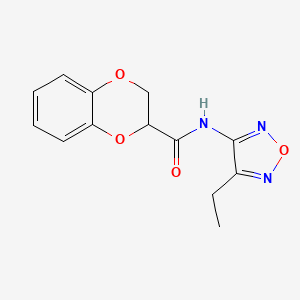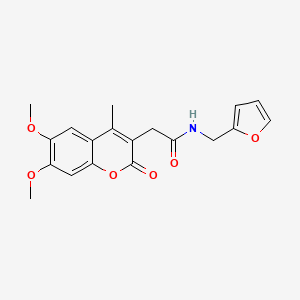![molecular formula C17H12ClFN2O3 B14991362 3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide](/img/structure/B14991362.png)
3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a fluorophenyl group, an oxazole ring, and a methoxybenzamide moiety, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide involves multiple steps, typically starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the oxazole ring. Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as continuous flow synthesis and automated reactors .
Chemical Reactions Analysis
3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .
Scientific Research Applications
3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases such as cancer .
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit tyrosine kinases, which are involved in cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide can be compared with similar compounds such as:
3-chloro-4-fluorophenylboronic acid: This compound shares the chloro and fluorophenyl groups but lacks the oxazole and methoxybenzamide moieties, making it less complex and with different reactivity
3-chloro-4-fluorophenylacetic acid: This compound also contains the chloro and fluorophenyl groups but has an acetic acid moiety instead of the oxazole and methoxybenzamide groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C17H12ClFN2O3 |
|---|---|
Molecular Weight |
346.7 g/mol |
IUPAC Name |
3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C17H12ClFN2O3/c1-23-15-7-4-11(8-13(15)18)17(22)20-16-9-14(21-24-16)10-2-5-12(19)6-3-10/h2-9H,1H3,(H,20,22) |
InChI Key |
GDIXMIVDFWVBHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14991280.png)

![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B14991308.png)


![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide](/img/structure/B14991323.png)
![3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B14991326.png)
![2,5-dimethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B14991331.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14991333.png)
![2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B14991353.png)

![N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methoxybenzamide](/img/structure/B14991385.png)
![5,9-dimethyl-3-(4-methylphenyl)-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B14991397.png)
![5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide](/img/structure/B14991398.png)
